1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Overview
Description
1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
The synthesis of 1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone typically involves multi-step procedures. One common method includes the reaction of 6-nitro-1,3-benzothiazole with piperazine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as toluene and the application of heat to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule. Common reagents and conditions used in these reactions vary depending on the desired outcome.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. In medicinal applications, it acts as an antagonist to dopamine and serotonin receptors, which are involved in the regulation of mood and behavior . The compound’s structure allows it to bind to these receptors and modulate their activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone can be compared to other benzothiazole derivatives, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also exhibits antipsychotic properties and is used in similar medicinal applications.
5-Nitro-1,2-benzothiazol-3-amine: Known for its antimicrobial activity, this compound is used in the development of antibacterial agents. The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with dopamine and serotonin receptors, making it a valuable compound in the field of medicinal chemistry.
Properties
IUPAC Name |
1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-9(18)15-4-6-16(7-5-15)13-14-11-3-2-10(17(19)20)8-12(11)21-13/h2-3,8H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWOASAEQXPWOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320671 | |
Record name | 1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201320671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49677238 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
309266-79-3 | |
Record name | 1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201320671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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